molecular formula C20H24N2O B1628181 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine CAS No. 55438-65-8

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine

Cat. No.: B1628181
CAS No.: 55438-65-8
M. Wt: 308.4 g/mol
InChI Key: WESDDKGEBHTDKM-UHFFFAOYSA-N
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Description

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine is a synthetic compound known for its analgesic and anti-inflammatory properties. It has garnered significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s analgesic and anti-inflammatory properties make it a subject of interest in biological studies.

    Medicine: It has potential therapeutic applications, particularly in pain management and inflammation reduction.

    Industry: The compound is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors in the body, leading to analgesic and anti-inflammatory responses. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and inhibit inflammatory mediators.

Comparison with Similar Compounds

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine can be compared with other similar compounds, such as:

  • 4-[1-(Diphenylmethyl)azetidin-3-yl]piperidine
  • 4-[1-(Diphenylmethyl)azetidin-3-yl]pyrrolidine

These compounds share structural similarities but differ in their specific chemical properties and biological activities. The unique combination of the azetidine ring and the diphenylmethyl group in this compound contributes to its distinct pharmacological profile .

Properties

IUPAC Name

4-(1-benzhydrylazetidin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-15-19(16-22)21-11-13-23-14-12-21/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESDDKGEBHTDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611167
Record name 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55438-65-8
Record name 4-[1-(Diphenylmethyl)-3-azetidinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55438-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-diphenylmethyl-3-methanesulphonyloxyazetidine (Preparation 1(b)) (24.46 g, 7.72 mmol), potassium carbonate (32 g, 3 mol equiv) and morpholine (7.34 ml, 1.09 mol equiv) in acetonitrile (200 ml) was heated under reflux for 4 hours. The solution was then cooled to room temperature, water (50 ml) added and the mixture concentrated in vacuo. The residue was then partitioned between ethyl acetate (400 ml) and water (400 ml) and the organic phase washed with water (2×400 ml). The organic phase was dried over MgSO4, and the solvent removed in vacuo. The residue was chromatographed using silica gel eluting with hexane:diethyl ether (1:1) to give the title compound (1 6.5 g).
Quantity
24.46 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-diphenylmethyl-3-methanesulphonyloxyazetidine (see PREPARATION 11 (24.46 g, 7.72 mmol), potassium carbonate (32 g, 3 mol equiv.) and morpholine (7.34 ml, 1.09 mol. equiv.) in acetonitrile (200 ml) was heated under reflux for four hours. The solution was then cooled to room temperature, water (50 ml) added and the mixture concentrated under reduced pressure. The residue was partitioned between ethyl acetate (400 ml) and water (400 ml) and the organic phase separated and washed with water (2×400 ml). The organic phase was dried over magnesium sulphate, filtered and the solvent removed from the filtrate under reduced pressure. The residue was then chromatographed using silica gel eluting with hexane:diethyl ether (1:1, by volume) to give the title compound (16.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24.46 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
7.34 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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